molecular formula C15H17N3O4S B2568648 N-(pyridin-3-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide CAS No. 1172312-00-3

N-(pyridin-3-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

Cat. No.: B2568648
CAS No.: 1172312-00-3
M. Wt: 335.38
InChI Key: SMPZLGMUBOATLS-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a furan ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine, such as pyrrolidine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-ylmethyl)-5-(piperidin-1-ylsulfonyl)furan-2-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N-(pyridin-3-ylmethyl)-5-(morpholin-1-ylsulfonyl)furan-2-carboxamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

N-(pyridin-3-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is unique due to its specific combination of a pyridine ring, a furan ring, and a sulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-15(17-11-12-4-3-7-16-10-12)13-5-6-14(22-13)23(20,21)18-8-1-2-9-18/h3-7,10H,1-2,8-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPZLGMUBOATLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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